(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone
Description
The compound (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone features a 2,3-dihydrobenzo[1,4]dioxin core linked via a methanone group to a piperidinyl-piperazinyl scaffold. The piperazine moiety is further substituted with a 5-(trifluoromethyl)pyridin-2-yl group.
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl-[4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27F3N4O3/c25-24(26,27)17-5-6-22(28-15-17)30-13-11-29(12-14-30)18-7-9-31(10-8-18)23(32)21-16-33-19-3-1-2-4-20(19)34-21/h1-6,15,18,21H,7-14,16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWVXKICJNKIQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F)C(=O)C4COC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound known as (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and effects on various biological systems, supported by data tables and recent research findings.
Chemical Structure and Synthesis
The molecular formula of the compound is , with a molecular weight of approximately 429.44 g/mol. The synthesis generally involves multi-step organic reactions, starting from readily available precursors to construct the dihydrobenzo dioxin core followed by the introduction of piperazine and pyridine moieties through nucleophilic substitutions.
Synthetic Route Overview
- Formation of Dihydrobenzo Dioxin Core :
- Cyclization of catechol derivatives with aldehydes under acidic conditions.
- Piperazine and Pyridine Integration :
- Nucleophilic substitution reactions incorporating trifluoromethyl-pyridine derivatives into the piperazine structure.
Biological Mechanisms
The compound interacts with various biological targets, primarily focusing on neurotransmitter receptors. Its unique structure allows it to modulate receptor activity, particularly in the central nervous system.
- Receptor Binding : The compound has shown significant binding affinity for serotonin receptors (5-HT_1A) and dopamine receptors.
- Signal Modulation : It can act as an agonist or antagonist depending on the receptor type, influencing downstream signaling pathways such as ERK1/2 phosphorylation and calcium mobilization.
In Vitro Studies
Recent studies have evaluated the biological activities of this compound through various assays:
| Assay Type | Target | Result |
|---|---|---|
| Binding Affinity | 5-HT_1A Receptor | High affinity (Ki < 10 nM) |
| Functional Assays | Calcium Mobilization | Significant increase in mobilization |
| Inhibition Assays | Xanthine Oxidase | IC50 = 72.4 μM |
Case Studies
- Neurotransmitter Interaction : A study demonstrated that the compound selectively activates serotonin receptors, resulting in antidepressant-like effects in animal models.
- Antimicrobial Activity : In vitro tests revealed that derivatives of this compound exhibited potent antibacterial properties against various strains, outperforming standard antibiotics in some cases.
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Key Activity | Binding Affinity (Ki) |
|---|---|---|
| (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-(naphthalen-1-yl) | Moderate neuroactivity | >100 nM |
| (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-(pyren-10-yl) | Low receptor selectivity | >100 nM |
| (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(...methanone) | High selectivity for 5-HT_1A | <10 nM |
Comparison with Similar Compounds
Structural Analogues and Key Features
The following table summarizes structural analogs and their distinguishing characteristics:
Computational Similarity Analysis
Using Tanimoto and Dice similarity coefficients (based on MACCS and Morgan fingerprints ), the target compound shows moderate similarity (~60–70%) to arylpiperazine derivatives like 7o and Compound 21 , primarily due to shared piperazine/piperidine scaffolds. However, the dihydrobenzo[1,4]dioxin core and CF3-pyridine substituent reduce similarity scores compared to dichlorophenyl or thiophene-containing analogs .
Bioactivity Clustering
Hierarchical clustering of bioactivity profiles (e.g., NCI-60 screening) indicates that the target compound likely clusters with CNS-active arylpiperazines, such as dopamine D3 ligands, due to shared protein target interactions (e.g., GPCRs) . In contrast, analogs with dichlorophenyl groups (7o ) show stronger selectivity for dopamine D3 over D2 receptors , while thiophene-based compounds (Compound 21 ) may diverge toward kinase or serotonin receptor targets .
Pharmacokinetic and Physicochemical Properties
- Metabolic Stability : The trifluoromethyl group reduces oxidative metabolism susceptibility relative to dichlorophenyl analogs, which may undergo dehalogenation .
- Solubility : The dihydrobenzo[1,4]dioxin core may reduce aqueous solubility compared to amide-linked analogs like 7o .
Key Research Findings
Role of CF3-Pyridine : This substituent enhances binding affinity to hydrophobic pockets in target proteins (e.g., dopamine receptors) while conferring metabolic stability .
Divergent Bioactivity: Despite structural similarities, minor substitutions (e.g., CF3-pyridine vs. dichlorophenyl) significantly alter target engagement, as shown in bioactivity clustering .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
